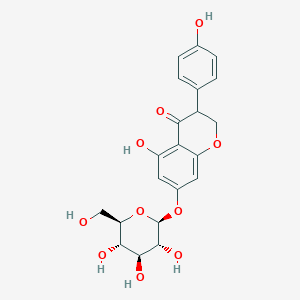
Dihydrogenistin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogenistin is a hydroxyisoflavanone that is dihydrogenistein in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite. It is a beta-D-glucoside, a hydroxyisoflavanone and a monosaccharide derivative. It derives from a dihydrogenistein.
Wissenschaftliche Forschungsanwendungen
Biohydrogen Production
Biohydrogen production is a growing area of research, focusing on renewable energy sources to mitigate carbon dioxide emissions and depleting fossil fuel resources. Biohydrogen could potentially replace current hydrogen production technologies, which largely depend on fossil fuels, especially for electricity generation. Advances in biohydrogen production include exploring production pathways, microbiology, bioreactor configuration, and operation, though challenges remain in fully implementing this technology (Show et al., 2012).
Hydrogenase Enzymes
Hydrogenase enzymes, which are found in 99% of organisms (mostly microbes), utilize dihydrogen (H2) as a metabolite. These enzymes are crucial in biological processes and have significant biotechnological relevance. They are the subject of extensive research due to their potential applications in various fields (Parkin, 2014).
Nitrogen Fixation Inhibition
Dihydrogen acts as a competitive inhibitor of nitrogen reduction by nitrogenase. Research has shown that dihydrogen's inhibition of nitrogen reduction in Bradyrhizobium japonicum bacteroids from soybean nodules may significantly affect the efficiency of nitrogen fixation in legume nodules (Rasche & Arp, 1989).
Hydrogen Storage Challenges
Dihydrogen is a key element in sustainable energy, but storing large quantities of hydrogen securely and reversibly remains a challenge. Research in this area includes studying H2 production from ammonia borane dehydrogenation, catalyzed by nanoparticle-based systems, which is crucial for developing effective hydrogen storage technologies (Mboyi et al., 2021).
Dihydrogen Coordination Chemistry
The coordination chemistry of dihydrogen in aqueous solutions is explored for potential applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry. This includes studying the behavior of dihydrogen complexes in polar solvents and their potential in ionic hydrogenation reactions (Szymczak & Tyler, 2008).
Eigenschaften
Produktname |
Dihydrogenistin |
|---|---|
Molekularformel |
C21H22O10 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,12,15,18-24,26-28H,7-8H2/t12?,15-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
HZFUHKPAKUYSOB-KENFSNRMSA-N |
Isomerische SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Synonyme |
dihydrogenistin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



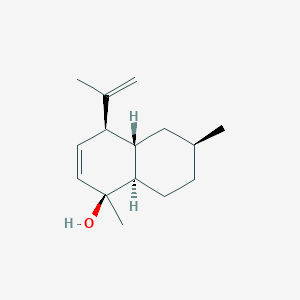
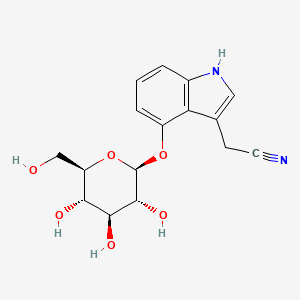
![[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate](/img/structure/B1244827.png)


![4-[(1E,3E)-4-(1H-benzimidazol-2-yl)buta-1,3-dienyl]-N-methylaniline](/img/structure/B1244831.png)

![N-[9-(4-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-3-[2-(2-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-5-methylphenoxy)ethoxy]phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene]-N-methylmethanaminium](/img/structure/B1244836.png)
![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)
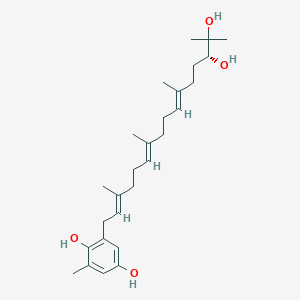
![8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid](/img/structure/B1244840.png)
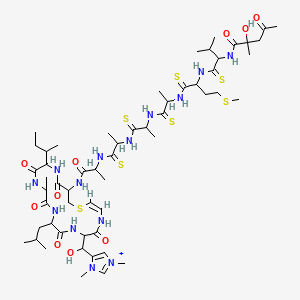
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)
